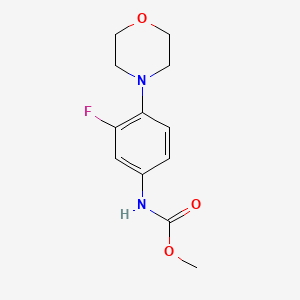

Linezolid impurity 3

Cat. No. B3325422

Key on ui cas rn:

212325-40-1

M. Wt: 254.26 g/mol

InChI Key: IKISJVHYIWZBRX-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06362334B1

Procedure details

3,4-Difluoronitrobenzene (PREPARATION 1, 24.967 g, 156.94 mmol) is added to a mixture of morpholine (60.0 ml, 688 mmol, 4.38 eq) in THF (30 ml) at −6°. The mixture is permitted to warm to 10° over 2 hrs then maintained at 10° for ½ hr. A mixture of citric acid monohydrate (75 g, 357 mmol, 2.27 eq) in water (365 ml) is added with concomitant exotherm to 28°. The phases are separated and the aqueous washed with toluene (95 ml). The organic phases are washed with water (315 ml), the aqueous back wash extracted with toluene (95 ml) and concentrated under reduced pressure. Toluene (76 ml) and methanol (60 ml) are added followed by palladium on carbon (5%, 50% water wet, 3.1370 g, 0.7371 mmol, 0.00470 eq) and the mixture sealed in a Parr shaker. Hydrogen pressure (40 PSI) is applied and maintained while agitating for 4.5 hrs. The catalyst is then removed by filtration under reduced pressure and washed with toluene (100 ml). The mixture is cooled to 2° and a mixture of aqueous potassium carbonate (47%, 17.1 ml, 85 mmol, 0.54 eq) and water (150 ml) is added. Methyl chloroformate (16.4 ml, 212 mmol, 1.35 eq) is then added while maintaining the temperature at about 3-3.5°. The resultant slurry is permitted to warm to 20-25° and stirred 17 hrs. The mixture is warmed to 75° to give a solution, then cooled to 46°, heptane (333 ml) added, then the mixture cooled to 0°, the precipitate collected by filtration with reduced pressure, washed with heptane (100 ml cooled to 5°) then water (230 ml cooled to 5°) and dried to give the title compound, TLC (silica gel; methanol/methylene chloride, 5/95) Rf=0.74 (one spot); NMR (CDCl3) 3.03, 3.76, 3.86, 6.75, 6.87, 6.98, 7.27; CMR (CDCl3) 51.18, 52.42, 67.03, 107.81, 114.56, 119.00, 133.25, 135.77, 154.07, 155.70,

Name

Identifiers

|

REACTION_CXSMILES

|

[F:1][C:2]1[CH:3]=[C:4]([N+:9]([O-])=O)[CH:5]=[CH:6][C:7]=1F.[NH:12]1[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1.O.C(O)(=O)CC(CC(O)=O)(C(O)=O)O.[H][H].C(=O)([O-])[O-].[K+].[K+].Cl[C:41]([O:43][CH3:44])=[O:42]>C1COCC1.O.[Pd].CCCCCCC>[C:41]([NH:9][C:4]1[CH:5]=[CH:6][C:7]([N:12]2[CH2:17][CH2:16][O:15][CH2:14][CH2:13]2)=[C:2]([F:1])[CH:3]=1)([O:43][CH3:44])=[O:42] |f:2.3,5.6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

333 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCCC

|

Step Two

|

Name

|

|

|

Quantity

|

24.967 g

|

|

Type

|

reactant

|

|

Smiles

|

FC=1C=C(C=CC1F)[N+](=O)[O-]

|

|

Name

|

|

|

Quantity

|

60 mL

|

|

Type

|

reactant

|

|

Smiles

|

N1CCOCC1

|

|

Name

|

|

|

Quantity

|

30 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Three

|

Name

|

|

|

Quantity

|

75 g

|

|

Type

|

reactant

|

|

Smiles

|

O.C(CC(O)(C(=O)O)CC(=O)O)(=O)O

|

|

Name

|

|

|

Quantity

|

365 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Five

|

Name

|

|

|

Quantity

|

17.1 mL

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[K+].[K+]

|

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Six

|

Name

|

|

|

Quantity

|

16.4 mL

|

|

Type

|

reactant

|

|

Smiles

|

ClC(=O)OC

|

Step Seven

|

Name

|

|

|

Quantity

|

3.137 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd]

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

while agitating for 4.5 hrs

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to warm to 10° over 2 hrs

|

|

Duration

|

2 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

then maintained at 10° for ½ hr

|

|

Duration

|

0.5 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is added with concomitant exotherm to 28°

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The phases are separated

|

WASH

|

Type

|

WASH

|

|

Details

|

the aqueous washed with toluene (95 ml)

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic phases are washed with water (315 ml)

|

WASH

|

Type

|

WASH

|

|

Details

|

the aqueous back wash

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with toluene (95 ml)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated under reduced pressure

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Toluene (76 ml) and methanol (60 ml) are added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the mixture sealed in a Parr shaker

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The catalyst is then removed by filtration under reduced pressure

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with toluene (100 ml)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture is cooled to 2°

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while maintaining the temperature at about 3-3.5°

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to warm to 20-25°

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred 17 hrs

|

|

Duration

|

17 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture is warmed to 75°

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a solution

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to 46°

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture cooled to 0°

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the precipitate collected by filtration with reduced pressure

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with heptane (100 ml cooled to 5°)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

water (230 ml cooled to 5°) and dried

|

Outcomes

Product

Details

Reaction Time |

4.5 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=O)(OC)NC1=CC(=C(C=C1)N1CCOCC1)F

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |